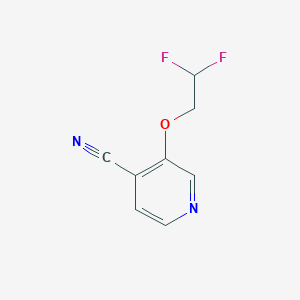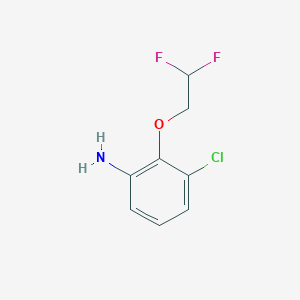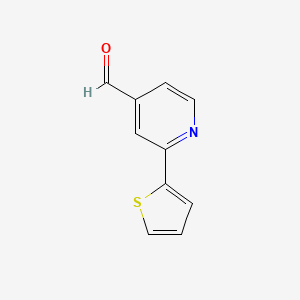![molecular formula C9H5F3O3S B1457614 6-(三氟甲基)苯并[b]噻吩-3(2H)-酮 1,1-二氧化物 CAS No. 1800430-79-8](/img/structure/B1457614.png)
6-(三氟甲基)苯并[b]噻吩-3(2H)-酮 1,1-二氧化物
描述
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is a chemical compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring and a sulfone group at the 1,1-dioxide position
科学研究应用
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
生化分析
Biochemical Properties
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, this compound can activate certain signaling pathways by interacting with receptor proteins on the cell surface, resulting in changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide typically involves the introduction of the trifluoromethyl group and the sulfone group onto the benzo[b]thiophene core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
作用机制
The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The sulfone group can form strong hydrogen bonds with target molecules, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-3(2H)-one 1,1-Dioxide: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Methylbenzo[b]thiophen-3(2H)-one 1,1-Dioxide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
6-Chlorobenzo[b]thiophen-3(2H)-one 1,1-Dioxide: The presence of a chlorine atom affects the compound’s electronic properties and reactivity.
Uniqueness
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLNWYLUDUKXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



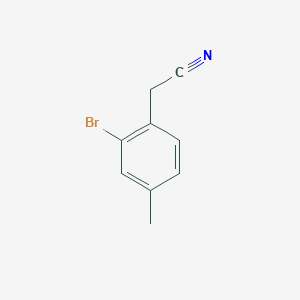
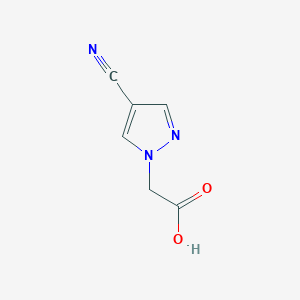
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
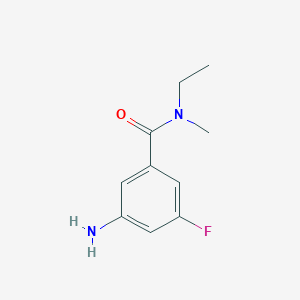
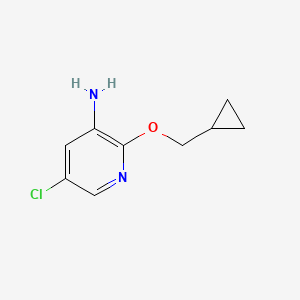

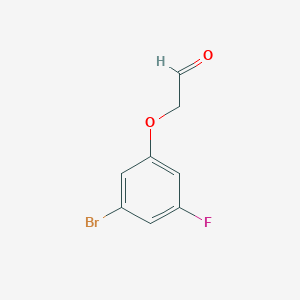
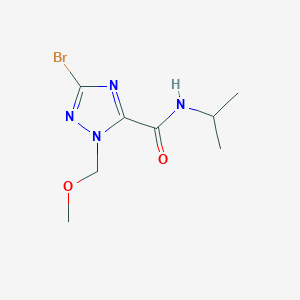
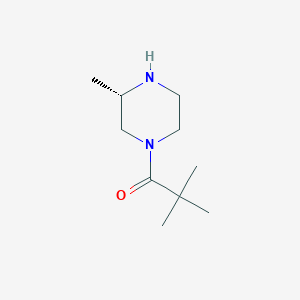
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
